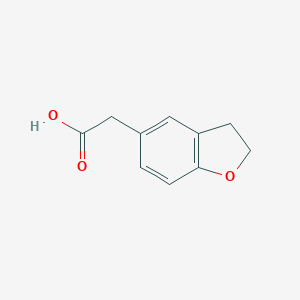

2,3-二氢苯并呋喃-5-乙酸

描述

2,3-Dihydrobenzofuran-5-acetic acid is a chemical compound with the molecular formula C10H10O3 . It appears as a white to light yellow crystal powder .

Synthesis Analysis

The synthesis of 2,3-Dihydrobenzofuran-5-acetic acid involves several steps. A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans . This redox-neutral [3 + 2] annulation offers chemoselectivity, good substrate/functional group compatibility, and profound synthetic potentials .Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzofuran-5-acetic acid consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass is 178.185 Da and the monoisotopic mass is 178.062988 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydrobenzofuran-5-acetic acid include a density of 1.3±0.1 g/cm3, a boiling point of 345.8±11.0 °C at 760 mmHg, and a flash point of 142.1±12.8 °C . It also has a molar refractivity of 46.5±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 137.0±3.0 cm3 .科学研究应用

Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds

- Summary of Application : Benzofuran and 2,3-dihydrobenzofuran scaffolds are core components in a large number of biologically active natural and synthetic compounds including approved drugs . They are used in the synthesis of libraries for drug discovery .

- Methods of Application : The synthetic protocols involve the use of commercially available salicylaldehydes, aryl boronic acids or halides and primary or secondary amines .

- Results or Outcomes : The synthesis resulted in 54 lead-like compounds with molecular weights of 299−421 and calculated octanol/water partition coefficients of 1.9 4.7 .

Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones

- Summary of Application : 2,3-Dihydrobenzofuran is used in the synthesis of two new arylidene indanones . These compounds have potential therapeutic applications .

- Methods of Application : The Density Functional Theory (DFT) study has been presented for the spectroscopic, structural and quantum correlation .

- Results or Outcomes : Optimized geometry, frontier molecular orbital, global reactivity descriptors, and thermodynamic parameters have been computed .

Eco-Friendly Production of 2,3-Dihydrobenzofuran

- Summary of Application : 2,3-Dihydrobenzofuran is produced eco-friendly by fast pyrolysis from Dendrocalamus asper biomass . This process has high potential for yield high-quality bio-oil and value-added chemical production with the ability to be used as renewable energy, and/or for the production of high value-added chemical compounds .

- Methods of Application : The non-wood biomass was characterized according to its chemical composition by determination and elemental composition. The biomass chemical composition have shown cellulose content (46.4%), hemicellulose content (14.9%), and Klason lignin content (18.9%). In addition, elemental composition demonstrated percentages of carbon (48.4%), oxygen (42.4%), and hydrogen (6.1%) .

- Results or Outcomes : The major compound found was 2,3-dihydrobenzofuran (~128 kg/ton), which is a high value-added chemical compound for pharmacy industry . Several studies have demonstrated the potential of this 2,3-dihydrobenzofurans for pharmacological use, such as anti-tumor, anti-cancer, anti-tubercular, anti-malarial, anti-bacterial, anti-oxidant, and anti-viral activities .

Natural Source, Bioactivity and Synthesis of Benzofuran Derivatives

- Summary of Application : Benzofuran derivatives have a wide range of biological and pharmacological activities, and therefore have great values in the field of new drug research . They can be used to design and develop new potential therapeutic agents .

- Methods of Application : The synthesis of benzofuran derivatives involves various methods including free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Results or Outcomes : Researchers have found that such compounds have various biological activities including: anti-tumor, antibacterial, anti-oxidative, anti-AD, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities . They can also be used as bone anabolic agent, and fluorescent sensor for analgesic .

Anti-Tumor, Anti-Cancer, Anti-Tubercular, Anti-Malarial, Anti-Bacterial, Anti-Oxidant, and Anti-Viral Activities

- Summary of Application : 2,3-Dihydrobenzofuran has been demonstrated to have potential for pharmacological use, such as anti-tumor, anti-cancer, anti-tubercular, anti-malarial, anti-bacterial, anti-oxidant, and anti-viral activities .

- Methods of Application : The application of these activities involves the use of 2,3-Dihydrobenzofuran in the formulation of drugs .

- Results or Outcomes : The techno-economic assessment showed that 2,3-dihydrobenzofuran has a high market price (6977.68 US$/ton), and that a single-batch production will lead to a positive techno-economic balance, with high-potential profitable business .

Anti-Tumor, Antibacterial, Anti-Oxidative, and Anti-Viral Activities

- Summary of Application : Benzofuran compounds, including 2,3-Dihydrobenzofuran, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .

- Methods of Application : The application of these activities involves the use of benzofuran compounds in the formulation of drugs .

- Results or Outcomes : Researchers have found that such compounds have various biological activities including: anti-tumor, antibacterial, anti-oxidative, anti-AD, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities . They can also be used as bone anabolic agent, and fluorescent sensor for analgesic .

安全和危害

属性

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALSYIKKTXUSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372077 | |

| Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrobenzofuran-5-acetic acid | |

CAS RN |

69999-16-2 | |

| Record name | 2,3-Dihydro-5-benzofuranacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69999-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydrobenzofuran-5-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069999162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDROBENZOFURAN-5-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJC7B2CBF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)